methyl N-methyl-N'-nitrocarbamimidate
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Overview
Description
Preparation Methods
The synthesis of methyl N-methyl-N’-nitrocarbamimidate typically involves the reaction of methyl isocyanate with nitromethane under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Methyl N-methyl-N’-nitrocarbamimidate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-methyl-N’-nitrocarbamimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-methyl-N’-nitrocarbamimidate involves its interaction with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and enzymes. These modifications can alter the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Methyl N-methyl-N’-nitrocarbamimidate is similar to other nitrocarbamimidate compounds, such as O-methyl-N-nitroisourea and N-methyl-N’-nitroguanidine . it is unique in its specific reactivity and the types of products it forms in chemical reactions. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C3H7N3O3 |
---|---|
Molecular Weight |
133.11 g/mol |
IUPAC Name |
methyl N-methyl-N'-nitrocarbamimidate |
InChI |
InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5) |
InChI Key |
ZWHCDLXHQMBZRD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=N[N+](=O)[O-])OC |
Origin of Product |
United States |
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